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N-Boc-N-bis(PEG3-OH) Linker Guide

Introduction to PROTAC Linkers and N-Boc-N-
bis(PEG3-OH)

PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that degrade target proteins by

recruiting an E3 ubiquitin ligase. The linker is a critical component that connects the two ligands and

profoundly influences the degrader's efficacy, physicochemical properties, and cellular permeability [1].

N-Boc-N-bis(PEG3-OH) is a branched PEG-based PROTAC linker featuring a Boc-protected primary

amine and two terminal hydroxyl groups [2] [3]. This structure places it in the category of flexible,

hydrophilic linkers, which are valued for their ability to enhance solubility and increase the probability of

forming a productive ternary complex due to their conformational flexibility [1].

Chemical Characterization and Data

The table below summarizes the key physicochemical data for N-Boc-N-bis(PEG3-OH).
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Property Specification / Value

Common Name N-Boc-N-bis(PEG3-OH) [2]

Molecular
Formula

Information not explicitly provided in search results

Molecular Weight Information not explicitly provided in search results

Purity Typically ≥95% [2]

Functional
Groups

One tert-butyloxycarbonyl (Boc)-protected amino group, two terminal hydroxyl

groups [2] [3]

Primary
Application

Synthesis of PROTACs and other bifunctional molecules (e.g., ADCs) [3]

Storage Condition Store at -5°C, keep in dry conditions, and avoid sunlight [4]

Application Notes & Experimental Protocols

The following workflow outlines the key stages for utilizing N-Boc-N-bis(PEG3-OH) in PROTAC

synthesis.
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Boc Deprotection to Generate Free Amine

The first synthetic step involves removing the Boc protecting group to generate a reactive primary amine for

subsequent conjugation [2] [3].

Procedure:
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Dissolve N-Boc-N-bis(PEG3-OH) (1.0 equivalent) in an anhydrous dichloromethane (DCM)

solution.
Add a cleavage cocktail containing trifluoroacetic acid (TFA). A typical ratio is 1:1 to 3:1 (v/v)

of TFA to DCM.
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by

TLC or LC-MS.
After completion, concentrate the mixture under a stream of nitrogen or under reduced pressure

to remove excess TFA and DCM.
The resulting residue (the TFA salt of the free amine) can be used directly in the next step

without further purification.

Conjugation to E3 Ubiquitin Ligase Ligand

The newly exposed primary amine is conjugated to a carboxylic acid-containing E3 ligand (e.g., a ligand for

VHL, CRBN, or other ligases).

Procedure:

Dissolve the E3 ligand carboxylic acid (1.2 equivalents) in an anhydrous solvent like DMF or
DCM.

Add coupling reagents such as HATU (1.2 equivalents) and a base like N,N-
Diisopropylethylamine (DIPEA) (3.0 equivalents) to activate the carboxylic acid. Stir for 10-15

minutes at room temperature.
Add the activated solution to the free amine intermediate (from Step 3.1, 1.0 equivalent).

Stir the reaction mixture at room temperature for several hours or overnight, monitoring by LC-
MS.

After completion, work up the reaction by diluting with ethyl acetate and washing with water and
brine. Purify the crude product (E3 ligand-PEG3-OH) via flash chromatography or preparatory

HPLC.

Conjugation to Target Protein Warhead

The terminal hydroxyl groups of the linker are used to connect to the target protein-binding warhead. This

typically requires activation of the hydroxyl into a better leaving group.

Procedure (via Mesylation and Displacement):
Dissolve the intermediate from Step 3.2 (1.0 equivalent) in anhydrous DCM.

Cool the solution to 0°C in an ice bath.
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Add methanesulfonyl chloride (MsCl, 2.2 equivalents) followed by dropwise addition of

triethylamine (TEA, 3.0 equivalents).
Let the reaction warm to room temperature and stir for 1-2 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and

concentrate.
Dissolve the crude mesylate in anhydrous DMF. Add the target warhead molecule containing a

nucleophilic group (e.g., a phenol or alcohol, 1.5 equivalents) and cesium carbonate (Cs₂CO₃,
3.0 equivalents).

Heat the mixture to 50-80°C and stir until the reaction is complete by LC-MS.
Purify the final PROTAC molecule using preparatory HPLC or other suitable techniques.

Purification and Analytical Characterization

Purification: Preparatory Reverse-Phase HPLC is the standard method for purifying the final

PROTAC. Use a C18 column and a water/acetonitrile gradient with 0.1% TFA as a modifier.
Analysis: Confirm the identity and purity of the final compound and key intermediates using:

Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Role in Ternary Complex Formation

The following diagram illustrates how a branched PEG linker like N-Boc-N-bis(PEG3-OH) functions

within the complete PROTAC mechanism.
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Strategic Advantages and Considerations

Using N-Boc-N-bis(PEG3-OH) offers specific advantages for PROTAC design:

Enhanced Solubility: The PEG (polyethylene glycol) backbone is highly hydrophilic, increasing the
aqueous solubility of the overall PROTAC molecule, which is often large and hydrophobic [1] [4].

Branched Topology: The two hydroxyl groups provide a synthetic handle for diversification. This
allows for the attachment of different warheads or the creation of PROTAC libraries from a single

intermediate.
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Controlled Flexibility: While flexible, the three ethylene glycol units provide a defined length and

space, helping to position the E3 ligase and target protein for productive complex formation without
an excessive entropic penalty [1].

Metabolic Stability: The ether backbone of the PEG chain is generally more resistant to metabolic
cleavage compared to alkyl ester linkers [1].

Conclusion

N-Boc-N-bis(PEG3-OH) is a versatile and valuable bifunctional linker that facilitates the synthesis of

modern PROTAC degraders. Its branched structure, featuring orthogonal Boc-protected amine and hydroxyl

groups, allows for modular and sequential conjugation. The flexible, hydrophilic nature of the PEG spacer it

provides is crucial for tuning the properties of the final molecule, impacting not just synthesis but also

critical pharmacological outcomes like solubility and the efficiency of targeted protein degradation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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